

# Elinzanetant Demonstrates Efficacy in Reducing Vasomotor Symptoms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elinzanetant |           |
| Cat. No.:            | B1671173     | Get Quote |

#### For Immediate Release

A comprehensive review of clinical trial data validates the efficacy of **Elinzanetant**, an investigational non-hormonal treatment, in reducing the frequency of vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause. This guide provides a comparative analysis of **Elinzanetant** against another prominent NK3 receptor antagonist, Fezolinetant, offering researchers, scientists, and drug development professionals a detailed overview of the current therapeutic landscape.

**Elinzanetant**, a dual neurokinin-1 and 3 (NK-1/3) receptor antagonist, has shown statistically significant reductions in the frequency and severity of moderate to severe VMS in its phase 3 clinical trial program, OASIS.[1][2] This positions it as a promising alternative to hormonal therapies.

# **Comparative Efficacy in VMS Frequency Reduction**

The following table summarizes the key efficacy data from the pivotal phase 3 trials of **Elinzanetant** (OASIS 1 & 2) and Fezolinetant (SKYLIGHT 1 & 2). The data presented is the mean change from baseline in the frequency of moderate to severe VMS.



| Treatment Group         | Mean Change from<br>Baseline at Week 4 | Mean Change from<br>Baseline at Week 12 |
|-------------------------|----------------------------------------|-----------------------------------------|
| Elinzanetant 120 mg     |                                        |                                         |
| OASIS 1                 | -3.3[1][2]                             | -3.2[1]                                 |
| OASIS 2                 | -3.0                                   | -3.2                                    |
| Fezolinetant 30 mg      | Greater reduction than placebo         | Greater reduction than placebo          |
| Fezolinetant 45 mg      | Greater reduction than placebo         | Greater reduction than placebo          |
| Placebo                 |                                        |                                         |
| OASIS 1                 | Reduction observed                     | Reduction observed                      |
| OASIS 2                 | Reduction observed                     | Reduction observed                      |
| SKYLIGHT 1 & 2 (Pooled) | Reduction observed                     | Reduction observed                      |

# **Experimental Protocols**

The efficacy of **Elinzanetant** and Fezolinetant was evaluated in multicenter, randomized, double-blind, placebo-controlled phase 3 clinical trials.

## Elinzanetant (OASIS 1 & 2 Trials):

- Participants: Postmenopausal women aged 40 to 65 years experiencing a minimum of 50 moderate to severe VMS per week.
- Intervention: Participants were randomized to receive either 120 mg of **Elinzanetant** or a placebo, administered orally once daily. The initial treatment period was for 12 weeks, followed by an active treatment extension.
- Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline
  in the frequency and severity of moderate to severe VMS at week 4 and week 12. Data on
  VMS was collected daily by participants using an electronic diary.

## Fezolinetant (SKYLIGHT 1 & 2 Trials):



- Participants: Women aged 40 to 65 years with an average of seven or more moderate-tosevere hot flashes per day.
- Intervention: Participants were randomly assigned to receive either a placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for 12 weeks. This was followed by a 40-week active treatment extension period.
- Primary Endpoints: The four co-primary endpoints were the mean change in the frequency and severity of moderate-to-severe VMS from baseline to weeks 4 and 12.

# **Signaling Pathway and Mechanism of Action**

Vasomotor symptoms are understood to originate from the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, a key thermoregulatory center in the brain. Declining estrogen levels during menopause lead to this neuronal hyperactivity. **Elinzanetant**, as a dual antagonist of NK-1 and NK-3 receptors, and Fezolinetant, a selective NK-3 receptor antagonist, work by blocking the signaling of neurokinin B (NKB) on these neurons, thereby helping to restore normal thermoregulation.





Click to download full resolution via product page

VMS Signaling Pathway and Drug Mechanism of Action.

## **Clinical Trial Workflow**

The phase 3 clinical trials for both **Elinzanetant** and Fezolinetant followed a similar, rigorous workflow designed to assess efficacy and safety.



Click to download full resolution via product page

Generalized Phase 3 Clinical Trial Workflow for VMS Treatments.



# **Logical Relationship of Elinzanetant's Efficacy**

The mechanism of action of **Elinzanetant** directly translates to the observed clinical efficacy in reducing vasomotor symptoms.



Click to download full resolution via product page

Logical Flow of **Elinzanetant**'s Therapeutic Effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- To cite this document: BenchChem. [Elinzanetant Demonstrates Efficacy in Reducing Vasomotor Symptoms: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671173#validating-the-efficacy-of-elinzanetant-in-reducing-vms-frequency]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com